

Preliminary Studies on the Antimicrobial Effects of Dalbergin: A Technical Guide

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Compound of Interest

Compound Name: *Dalbergin*

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This technical guide provides a comprehensive overview of preliminary research on the antimicrobial properties of **Dalbergin**, a neoflavanoid found in various *Dalbergia* species. The document synthesizes key findings on its efficacy against a range of microorganisms, details the experimental protocols used in these studies, and visually represents the proposed mechanisms of action.

Quantitative Antimicrobial Activity of Dalbergin and Related Compounds

The antimicrobial potential of **Dalbergin** and extracts from *Dalbergia* species has been evaluated against various bacteria and fungi. The following tables summarize the key quantitative data from these preliminary studies, including Minimum Inhibitory Concentration (MIC) values and zones of inhibition.

Table 1: Minimum Inhibitory Concentration (MIC) of *Dalbergia* Extracts and Isolated Compounds

Extract/Compound	Microorganism	MIC (µg/mL)	Source
Liquiritigenin	Staphylococcus aureus subsp. aureus (ATCC 11632)	50	[1]
Liquiritigenin	Aspergillus niger (439)	100	[1]
Biochanin A	Staphylococcus aureus subsp. aureus	100	[1]
Kenusanone H	Methicillin-resistant Staphylococcus aureus (MRSA)	0.8 - 6.2	[2]
(3R)-tomentosanol B	Methicillin-resistant Staphylococcus aureus (MRSA)	0.8 - 6.2	[2]
Kenusanone H	Mycobacterium spp.	0.8 - 6.2	[2]
(3R)-tomentosanol B	Mycobacterium spp.	0.8 - 6.2	[2]
Nordalbergin	Methicillin-resistant Staphylococcus aureus (MRSA)	>128	[3]

Table 2: Zone of Inhibition for Dalbergia Extracts

Plant Extract	Microorganism	Concentration	Zone of Inhibition (mm)	Source
Dalbergia sissoo (Leaves, Pods, Bark)	Various bacteria and fungi	Not Specified	14 - 30	[4]
Dalbergia sissoo	S. typhi	Not Specified	17	[4]
Dalbergia retusa Extract	Gloeophyllum trabeum	8 g/L	18.67	[5]

Detailed Experimental Protocols

The following sections describe the methodologies employed in the cited studies to assess the antimicrobial effects of **Dalbergin** and related compounds.

This method is utilized to qualitatively assess the antimicrobial activity of plant extracts.

- Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specified cell density, often corresponding to a 0.5 McFarland standard.
- Agar Plate Preparation: A suitable agar medium, such as Mueller-Hinton agar for bacteria, is poured into sterile Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the microbial suspension using a sterile swab.
- Well Creation and Sample Application: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer. A defined volume of the plant extract at a known concentration is then added to each well.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.^{[4][6]}

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

- Preparation of Stock Solutions: The test compound (e.g., **Dalbergin**) is dissolved in a suitable solvent to create a stock solution of known concentration.
- Serial Dilutions: A two-fold serial dilution of the stock solution is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the test compound.

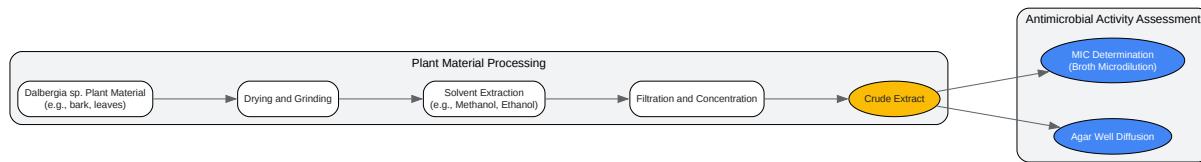
- Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5×10^5 CFU/mL).
- Controls: Positive control wells (broth and inoculum without the test compound) and negative control wells (broth only) are included on each plate.
- Incubation: The microtiter plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).
- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[\[7\]](#)

This assay is used to evaluate the synergistic effects of combining two antimicrobial agents, such as a plant-derived compound and a conventional antibiotic.

- Preparation of Drug Solutions: Stock solutions of both test compounds (e.g., nordalbergin and a β -lactam antibiotic) are prepared.
- Plate Setup: A 96-well microtiter plate is set up with serial dilutions of the first compound along the x-axis and serial dilutions of the second compound along the y-axis. This creates a matrix of different concentration combinations.
- Inoculation: All wells are inoculated with a standardized suspension of the test microorganism.
- Incubation: The plate is incubated under appropriate conditions.
- Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. The FICI is calculated as follows: $FICI = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$.
 - $FICI \leq 0.5$ indicates synergy.
 - $0.5 < FICI \leq 4$ indicates an additive or indifferent effect.
 - $FICI > 4$ indicates antagonism.[\[3\]](#)

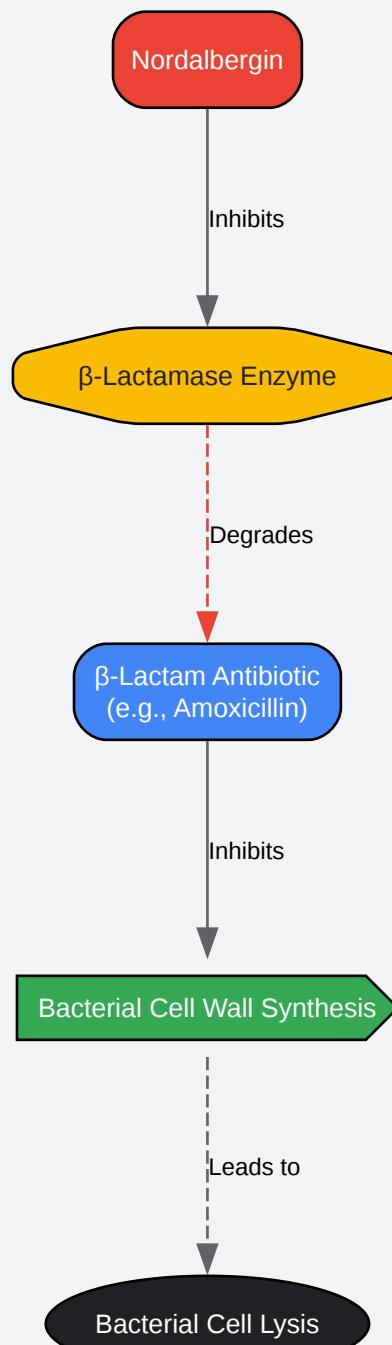
Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the antimicrobial studies of **Dalbergin** and its derivatives.



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Caption: General workflow for the extraction and preliminary antimicrobial screening of compounds from *Dalbergia* species.

Synergistic Action of Nordalbergin with β -Lactam Antibiotics against MRSA[Click to download full resolution via product page](#)

Caption: Proposed mechanism for the synergistic effect of **nordalbergin** with β -lactam antibiotics against MRSA.[3][8]



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Caption: A logical workflow diagram for the checkerboard synergy assay.

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